3-[3,5-Bis(trifluoromethyl)phenyl]acrylonitrile
Overview
Description
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile is an organic compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acrylonitrile moiety
Mechanism of Action
Target of Action
It is known that the 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in h-bond catalysts . This suggests that the compound may interact with various targets in the context of catalysis.
Mode of Action
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding . This suggests that 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile may have a similar mode of action.
Biochemical Pathways
It is known that compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations . This suggests that the compound may affect various biochemical pathways involved in these transformations.
Result of Action
It is known that compounds with the 3,5-bis(trifluoromethyl)phenyl motif are used extensively in promoting organic transformations . This suggests that the compound may have a significant impact on these transformations at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile has been found to play a role in certain biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile is complex and involves a variety of binding interactions with biomolecules . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile may change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile within cells and tissues is a complex process . It may interact with transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylonitrile derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents, under conditions such as reflux or in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its ability to interact with biological targets.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole
- 3,5-Bis(trifluoromethyl)phenylquinoline
Uniqueness
3-(3,5-Bis(trifluoromethyl)phenyl)acrylonitrile is unique due to the combination of the acrylonitrile and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high stability and reactivity, such as in the synthesis of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
(E)-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F6N/c12-10(13,14)8-4-7(2-1-3-18)5-9(6-8)11(15,16)17/h1-2,4-6H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINYAZSRZTYPY-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-63-7 | |
Record name | 175136-63-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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